3-(piperidin-2-yl)-1H-indole

Nociceptin opioid receptor NOP partial agonist Structure-activity relationship

3-(Piperidin-2-yl)-1H-indole is the definitive 3-substituted N-piperidinyl indole scaffold for selective NOP receptor partial agonism, as validated by peer-reviewed SAR studies. Unlike its 2-substituted regioisomer—which exhibits NOP full agonism with potential μ-opioid off-target engagement—this 3-substituted isomer maintains the partial agonist efficacy profile essential for attenuating Parkinson's motor deficits without inducing dyskinesia. The stereogenic piperidine 2-position enables asymmetric alkaloid total synthesis (e.g., cinchonaminone). The MsOH-catalyzed Mannich reaction in water uses this scaffold as the reference substrate for greener process chemistry. ≥97% purity. Order now to benchmark your NOP ligand series against the established 3-substituted pharmacophore.

Molecular Formula C13H16N2
Molecular Weight 200.28 g/mol
CAS No. 4695-73-2
Cat. No. B3024132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(piperidin-2-yl)-1H-indole
CAS4695-73-2
Molecular FormulaC13H16N2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C2=CNC3=CC=CC=C32
InChIInChI=1S/C13H16N2/c1-2-6-12-10(5-1)11(9-15-12)13-7-3-4-8-14-13/h1-2,5-6,9,13-15H,3-4,7-8H2
InChIKeyZAOROLLUGHLEDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Piperidin-2-yl)-1H-indole 4695-73-2: Core Scaffold for Nociceptin Opioid Receptor Ligand Development and Alkaloid Synthesis


3-(Piperidin-2-yl)-1H-indole (CAS 4695-73-2), also known as 3-(2-piperidyl)-1H-indole or 2-(3-indolyl)piperidine, is a heterocyclic building block that directly fuses an indole ring to a piperidine ring at the indole 3-position and piperidine 2-position [1]. This 3-substituted N-piperidinyl indole scaffold serves as the foundational pharmacophore for a class of nociceptin opioid receptor (NOP) partial agonists, as established in peer-reviewed medicinal chemistry literature [2]. The compound exists as a chiral molecule due to the stereogenic center at the piperidine 2-position, with distinct synthetic utility as a precursor for alkaloid-like derivatives via Mannich reaction pathways [3]. Its molecular formula is C13H16N2 (MW: 200.28 g/mol) and it is commercially available at ≥95% purity (NMR) for research applications .

Why 3-(Piperidin-2-yl)-1H-indole Cannot Be Replaced by Other Indole-Piperidine Analogs in NOP Receptor Ligand Development


The regioisomeric substitution pattern on the indole ring fundamentally alters pharmacological outcome in N-piperidinyl indole-based NOP receptor ligands. A 2023 structure-activity relationship (SAR) study demonstrated that 3-substituted N-piperidinyl indoles function as selective NOP partial agonists, whereas 2-substituted N-piperidinyl indoles exhibit NOP full agonism with improved potency [1]. Substituting a 3-(piperidin-2-yl)-1H-indole scaffold with a 2-substituted analog therefore changes intrinsic efficacy from partial to full agonism—a critical difference that impacts downstream signaling and therapeutic applicability [1]. Similarly, analogs with a methylene spacer (e.g., 3-(2-piperidinylmethyl)-1H-indole) introduce conformational flexibility that alters receptor binding geometry, as evidenced by molecular docking studies comparing 2-substituted versus 3-substituted indole scaffolds [1]. This section provides the quantitative differentiation evidence required for informed procurement decisions.

3-(Piperidin-2-yl)-1H-indole 4695-73-2: Quantitative Differentiation Evidence vs. 2-Substituted and Spacer-Modified Analogs


NOP Receptor Functional Efficacy: 3-Substituted N-Piperidinyl Indoles as Partial Agonists vs. 2-Substituted Analogs as Full Agonists

In a head-to-head SAR study, 3-substituted N-piperidinyl indoles were characterized as selective NOP partial agonists, whereas 2-substituted N-piperidinyl indoles function as NOP full agonists with improved potency [1]. This functional efficacy difference is intrinsic to the indole substitution pattern and cannot be replicated by analogs bearing substitution at alternative positions [1].

Nociceptin opioid receptor NOP partial agonist Structure-activity relationship

Synthesis Yield Comparison: MsOH-Catalyzed Mannich Reaction in Water Delivers Piperidin-2-yl-indoles with Improved Yield over Classical Method

The synthesis of piperidin-2-yl-indoles via Mannich reaction of indole with aliphatic cyclic imines has been optimized using MsOH catalysis in water, delivering products in good yields [1]. This represents a significant improvement over the classical van Tamelen method (1954), which achieved only 40–55% yield for direct synthesis of β-(2-piperidyl)-indoles [1].

Green synthesis Mannich reaction Alkaloid precursor

Receptor Selectivity Profile: 3-Substituted N-Piperidinyl Indoles as Selective NOP Ligands without Bifunctional MOP Activity

The SAR study of N-piperidinyl indoles revealed that 3-substituted analogs are selective NOP partial agonists, whereas certain 2-substituted analogs exhibit bifunctional NOP full agonist–μ opioid (MOP) receptor partial agonist activity [1]. This selectivity difference arises from distinct binding poses observed in molecular docking: 2-substitution enables engagement of both NOP and MOP orthosteric sites, while 3-substitution restricts the binding mode to NOP-selective interactions [1].

Opioid receptor selectivity NOP/MOP bifunctional GPCR pharmacology

Chiral Scaffold Utility: Stereogenic Piperidine 2-Position Enables Enantioselective Synthesis of Indole Alkaloid Derivatives

3-(Piperidin-2-yl)-1H-indole contains a stereogenic center at the piperidine 2-position, making it a chiral scaffold suitable for asymmetric synthesis applications [1]. In contrast, analogs with a methylene spacer (e.g., 3-(2-piperidinylmethyl)-1H-indole) or substitution at the indole nitrogen lack this specific chiral center and its associated stereochemical control in downstream transformations . The absolute configuration determination of structurally related chiral piperidine-indole alkaloids (e.g., (+)-cinchonaminone) demonstrates the value of chiral piperidine-indole scaffolds in natural product synthesis [1].

Chiral building block Enantioselective synthesis Indole alkaloid

3-(Piperidin-2-yl)-1H-indole 4695-73-2: Evidence-Based Application Scenarios for Procurement Decision-Making


Development of Selective NOP Partial Agonists for Parkinson's Disease Symptom Management

Researchers developing NOP-targeted therapeutics for Parkinson's disease motor symptoms and levodopa-induced dyskinesia require the 3-substituted N-piperidinyl indole scaffold specifically because it provides selective NOP partial agonism [1]. The 2-substituted analogs exhibit NOP full agonism and may engage μ-opioid receptors, a pharmacological profile unsuited for this therapeutic hypothesis [1]. Procurement of 3-(piperidin-2-yl)-1H-indole enables SAR exploration of N-substituents while maintaining the partial agonist efficacy profile essential for attenuating motor deficits without inducing dyskinesia [1].

Green Synthetic Route Development Using Aqueous Mannich Reaction Methodology

Process chemistry groups seeking to implement greener, water-based synthetic protocols for piperidinyl-indole building blocks can leverage the MsOH-catalyzed Mannich reaction in water, which delivers piperidin-2-yl-indoles in yields exceeding those of classical methods (40–55%) [1]. 3-(Piperidin-2-yl)-1H-indole serves as the reference scaffold for optimizing this methodology, which eliminates organic solvents and uses α-nonsubstituted aliphatic cyclic imines that are otherwise challenging substrates for Mannich reactions [1].

Enantioselective Total Synthesis of Indole Alkaloid Natural Products

Synthetic organic chemistry laboratories pursuing total synthesis of chiral indole alkaloids (e.g., cinchonaminone, Strychnos alkaloids) require the stereogenic 3-(piperidin-2-yl)-1H-indole scaffold as a chiral building block [1]. The absolute configuration determination of (+)-cinchonaminone—a natural product containing a cis-3,4-disubstituted piperidine at the indole 2-position—demonstrates the importance of stereochemical control at the indole-piperidine junction for biological activity [1]. Analogs lacking this stereocenter cannot serve as suitable precursors for asymmetric alkaloid synthesis [2].

Structure-Activity Relationship Studies of Opioid Receptor Ligand Scaffolds

Medicinal chemistry teams conducting SAR studies on N-piperidinyl indole-based NOP ligands should procure 3-(piperidin-2-yl)-1H-indole as the foundational 3-substituted scaffold for benchmarking against 2-substituted analogs [1]. The documented differences in functional efficacy (partial vs. full agonism) and receptor selectivity (NOP-selective vs. bifunctional NOP/MOP) provide a validated framework for understanding how substitution position dictates pharmacological outcome [1]. This compound serves as the comparator baseline for evaluating novel indole-piperidine derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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